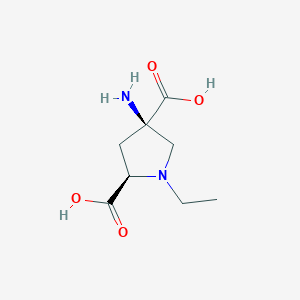
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid is a compound known for its role as a selective agonist for group II metabotropic glutamate receptors. This compound has been studied for its potential neuroprotective effects, particularly in the context of epilepsy and other neurological disorders .
準備方法
The synthesis of (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent steps include intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield the target compound . This method is advantageous for its high selectivity and yield, making it suitable for industrial production.
化学反応の分析
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Selective reduction reactions can be performed to modify the functional groups.
科学的研究の応用
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
作用機序
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. This activation inhibits the NADPH-oxidase dependent reactive oxygen species system, thereby reducing oxidative stress and neuronal damage. The molecular targets include metabotropic glutamate receptors, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .
類似化合物との比較
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid can be compared with other similar compounds such as:
(2R,4R)-4-methyl-2-pipecolic acid: Both compounds share similar synthetic routes and functional groups but differ in their specific biological activities.
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used in pharmaceutical research but have different target pathways and therapeutic applications.
特性
CAS番号 |
213619-99-9 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-2-10-4-8(9,7(13)14)3-5(10)6(11)12/h5H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,8-/m1/s1 |
InChIキー |
IDVBYGZWDIPMSF-SVGQVSJJSA-N |
異性体SMILES |
CCN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
正規SMILES |
CCN1CC(CC1C(=O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)
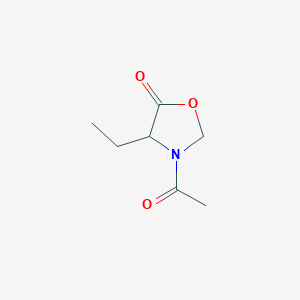
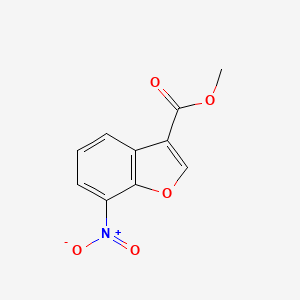
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
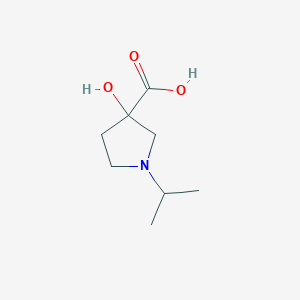
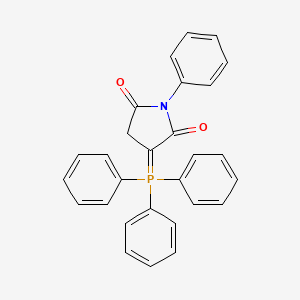
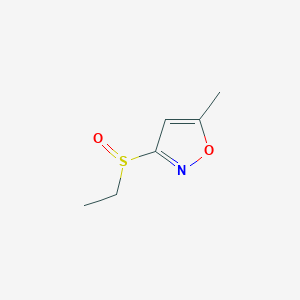
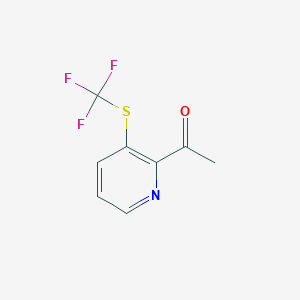
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
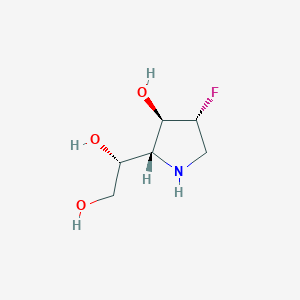
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)



